4-methoxyphenyl (4-methylphenoxy)acetate
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Overview
Description
4-Methoxyphenyl (4-methylphenoxy)acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl (4-methylphenoxy)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylmethanol.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
4-Methoxyphenyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-methoxyphenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy and methylphenoxy groups can participate in various biochemical interactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl (3-methylphenoxy)acetate
- 4-Methoxyphenylacetic acid
- 4-Methylphenoxyacetic acid
Comparison
4-Methoxyphenyl (4-methylphenoxy)acetate is unique due to the presence of both methoxy and methylphenoxy groups, which impart specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12-3-5-14(6-4-12)19-11-16(17)20-15-9-7-13(18-2)8-10-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUXAOGDUSSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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